molecular formula C9H10ClN B596273 5-Chloro-2-cyclobutylpyridine CAS No. 1369933-64-1

5-Chloro-2-cyclobutylpyridine

Cat. No.: B596273
CAS No.: 1369933-64-1
M. Wt: 167.636
InChI Key: BWKPEBKUVYVFIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-cyclobutylpyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted with a chlorine atom at the 5-position and a cyclobutyl group at the 2-position. Its reactivity is influenced by the electron-withdrawing chlorine atom and the steric effects of the cyclobutyl substituent, which may modulate binding affinity in catalytic or biological systems.

Properties

CAS No.

1369933-64-1

Molecular Formula

C9H10ClN

Molecular Weight

167.636

IUPAC Name

5-chloro-2-cyclobutylpyridine

InChI

InChI=1S/C9H10ClN/c10-8-4-5-9(11-6-8)7-2-1-3-7/h4-7H,1-3H2

InChI Key

BWKPEBKUVYVFIO-UHFFFAOYSA-N

SMILES

C1CC(C1)C2=NC=C(C=C2)Cl

Synonyms

5-chloro-2-cyclobutylpyridine

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on pyridine derivatives with halogen substituents and alkyl/aryl modifications, as these share key functional groups or structural motifs with 5-Chloro-2-cyclobutylpyridine.

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties/Applications Reference
5-Chloro-2-methylbenzylamine C₈H₁₀ClN 155.62 g/mol Chlorine (5-), methyl (2-) Intermediate in drug synthesis
5-Chloro-2-formylpyridine C₆H₄ClNO 141.55 g/mol Chlorine (5-), formyl (2-) Precursor for ligands or catalysts
5-Chloro-2-methyl-3-pyridinecarboxylic acid C₇H₆ClNO₂ 187.58 g/mol Chlorine (5-), methyl (2-), carboxylic acid (3-) Chelating agent or metalloenzyme inhibitor
5,5'-Dichloro-2,2'-bipyridine C₁₀H₆Cl₂N₂ 237.07 g/mol Chlorine (5,5'-), bipyridine core Coordination chemistry, luminescent materials

Key Findings:

Substituent Effects on Reactivity: The chlorine atom at the 5-position (common across all analogs) enhances electrophilic substitution resistance but facilitates nucleophilic aromatic substitution under specific conditions. For example, 5-Chloro-2-formylpyridine’s formyl group enables condensation reactions for Schiff base formation . Cyclobutyl vs.

Functional Group Diversity :

  • Carboxylic acid derivatives (e.g., 5-Chloro-2-methyl-3-pyridinecarboxylic acid) exhibit hydrogen-bonding capabilities, making them suitable for metal coordination or enzyme inhibition . In contrast, this compound’s lack of polar groups may limit its solubility in aqueous systems.

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